5-Ethynyl 2-fluoro-benzoic acid
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Overview
Description
5-Ethynyl 2-fluoro-benzoic acid: is an aromatic organic compound characterized by the presence of an ethynyl group and a fluorine atom attached to a benzoic acid core. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of palladium catalysts, boronic acids, and appropriate bases in an inert atmosphere.
Industrial Production Methods: Industrial production of 5-Ethynyl 2-fluoro-benzoic acid may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl 2-fluoro-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the ethynyl or fluoro groups may influence the reactivity and orientation of the substituents.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates and drive reactions to completion.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce carbonyl derivatives.
Scientific Research Applications
Biology and Medicine: The compound’s unique structural features make it a candidate for the development of new drugs and diagnostic agents. Its ability to undergo various chemical transformations allows for the creation of derivatives with enhanced biological activity .
Industry: In the industrial sector, 5-Ethynyl 2-fluoro-benzoic acid is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the production of polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Ethynyl 2-fluoro-benzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity for target molecules. The fluorine atom can enhance the compound’s stability and bioavailability by altering its electronic properties .
Comparison with Similar Compounds
2-Fluorobenzoic acid: An isomer with the fluorine atom in a different position, affecting its reactivity and properties.
4-Fluorobenzoic acid: Another isomer with distinct chemical behavior due to the position of the fluorine atom.
3-Fluorobenzoic acid: Similar to 2-fluorobenzoic acid but with the fluorine atom in the meta position.
Uniqueness: 5-Ethynyl 2-fluoro-benzoic acid is unique due to the presence of both an ethynyl group and a fluorine atom on the benzoic acid core. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
5-ethynyl-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASAPTMXJNBWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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